2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate
Description
Properties
Molecular Formula |
C8H2BrClF3NS |
|---|---|
Molecular Weight |
316.53 g/mol |
IUPAC Name |
1-bromo-5-chloro-2-isothiocyanato-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2BrClF3NS/c9-6-2-4(10)1-5(8(11,12)13)7(6)14-3-15/h1-2H |
InChI Key |
OSCCSYKVUFMXBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N=C=S)Br)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 2-Bromo-4-chloro-6-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group
Chemical Reactions Analysis
2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction:
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.
Scientific Research Applications
2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form thiourea derivatives and other products . The molecular targets and pathways involved are primarily related to its use as a chemical reagent rather than a biological agent.
Comparison with Similar Compounds
2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate can be compared with other halogenated isothiocyanates:
2-Bromophenyl isothiocyanate: Similar in structure but lacks the chloro and trifluoromethyl groups, making it less reactive in certain applications.
4-Chloro-2-(trifluoromethyl)phenyl isothiocyanate: Lacks the bromo group, which affects its reactivity and the types of reactions it can undergo.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: While not an isothiocyanate, this compound shares some structural similarities and is used in different types of coupling reactions.
These comparisons highlight the unique reactivity and applications of 2-Bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
